Bemegride

説明

特性

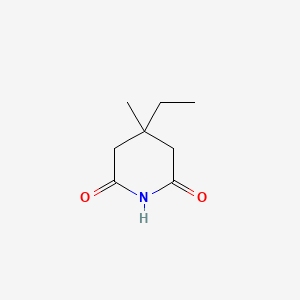

IUPAC Name |

4-ethyl-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRZGUBHBVWWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045250 | |

| Record name | Bemegride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

64-65-3 | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bemegride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemegride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemegride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bemegride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Piperidinedione, 4-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bemegride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bemegride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMEGRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DQA39DO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 261 °F (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bemegride on GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system stimulant that has historically been used as an analeptic and an antidote for barbiturate poisoning.[1][2][3] Its primary mechanism of action involves the modulation of the major inhibitory neurotransmitter system in the brain, which is mediated by the γ-aminobutyric acid type A (GABAa) receptor. This technical guide provides a comprehensive overview of the molecular interactions, experimental validation, and signaling pathways associated with this compound's effects on GABAa receptors.

GABAa Receptor Signaling Pathway

GABAa receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), which form a central pore permeable to chloride ions (Cl⁻).

The canonical signaling pathway is initiated by the binding of GABA to its specific sites on the receptor, triggering a conformational change that opens the channel. The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Figure 1: Simplified GABAa Receptor Signaling Pathway.

Mechanism of Action of this compound

This compound acts as a non-competitive antagonist and a negative allosteric modulator of the GABAa receptor.[4] This means that it does not directly compete with GABA for its binding site. Instead, it is thought to bind to a distinct site on the receptor-channel complex, likely within the ion pore, similar to other non-competitive antagonists like picrotoxin.

By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the efficiency of channel gating, even when GABA is bound. This results in a decrease in the frequency or duration of channel opening, thereby diminishing the influx of chloride ions and antagonizing the inhibitory effect of GABA.[4] Consequently, this leads to a state of increased neuronal excitability, which underlies its stimulant and analeptic properties.

An important characteristic of this compound's action is its ability to suppress whole-cell currents evoked not only by GABA but also by barbiturates like pentobarbitone, to a similar extent. This suggests that its antagonistic action is not dependent on the specific agonist but rather on the general mechanism of channel opening.

Figure 2: Proposed Mechanism of this compound Action on the GABAa Receptor.

Data Presentation

| Parameter | Description | This compound Value | Illustrative Value (Picrotoxin) | Reference |

| IC50 (Inhibitory Concentration 50%) | The concentration of the antagonist that is required to inhibit 50% of the maximal response to an agonist (e.g., GABA). | Not Available | ~1-10 µM | |

| Ki (Inhibitory Constant) | The binding affinity of an antagonist for a receptor. It is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radiolabeled ligand. | Not Available | Not Available | - |

| Effect on GABA-evoked Currents | The percentage of inhibition of the maximal current evoked by a specific concentration of GABA. | Suppresses to a similar extent as pentobarbitone-evoked currents | Dose-dependent reduction | |

| Effect on Pentobarbitone-evoked Currents | The percentage of inhibition of the maximal current evoked by a specific concentration of pentobarbitone. | Suppresses to a similar extent as GABA-evoked currents | Dose-dependent reduction |

Experimental Protocols

The investigation of this compound's mechanism of action on GABAa receptors relies on established techniques in neuropharmacology and electrophysiology. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAa receptors in response to the application of GABA and the modulatory effects of this compound.

Objective: To quantify the inhibitory effect of this compound on GABA- and barbiturate-evoked chloride currents.

Methodology:

-

Cell Preparation: Primary cultured neurons (e.g., mouse spinal or cortical neurons) or cell lines (e.g., HEK293) stably expressing specific GABAa receptor subunit combinations are used. Cells are grown on glass coverslips.

-

Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and mounted on a micromanipulator.

-

Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV to measure inward chloride currents.

-

Drug Application: GABA or a barbiturate is applied to the cell using a rapid perfusion system to evoke a current. Once a stable baseline response is established, this compound is co-applied with the agonist at various concentrations to determine its inhibitory effect.

-

Data Analysis: The peak amplitude of the evoked currents in the absence and presence of this compound is measured. A dose-response curve is constructed by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Bemegride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemegride (4-ethyl-4-methylpiperidine-2,6-dione) is a synthetic chemical compound historically used as a central nervous system (CNS) and respiratory stimulant. It gained prominence primarily as an analeptic agent to counteract barbiturate overdose. Its mechanism of action is centered on the antagonism of the γ-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the CNS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound. Detailed protocols for its synthesis, receptor binding assays, electrophysiological analysis, and behavioral studies are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a derivative of glutarimide, characterized by ethyl and methyl substitutions at the 4-position of the piperidine-2,6-dione ring.

IUPAC Name: 4-ethyl-4-methylpiperidine-2,6-dione[1][2]

Synonyms: 3-Ethyl-3-methylglutarimide, Methetharimide, Megimide[1][2]

Chemical Formula: C₈H₁₃NO₂[1]

Molecular Weight: 155.19 g/mol

CAS Number: 64-65-3

SMILES: CCC1(C)CC(=O)NC(=O)C1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Melting Point | 125-127 °C | |

| Water Solubility | Soluble | |

| logP | 0.95 | |

| pKa (acidic) | 9.98 | |

| Polar Surface Area | 46.17 Ų |

Pharmacological Properties

This compound's pharmacological effects are primarily due to its action on the GABAergic system. A summary of its key pharmacological data is provided in Table 2.

| Property | Value | Species | Route of Administration | Reference |

| Mechanism of Action | Non-competitive GABA_A receptor antagonist | - | - | |

| LD₅₀ | 35 mg/kg | Mouse | Intraperitoneal | |

| LD₅₀ | 58 mg/kg | Rat | Intraperitoneal | |

| Primary Effect | CNS and respiratory stimulation, convulsant | Various | - |

Synthesis

Experimental Protocol: Synthesis of 4,4-disubstituted-piperidine-2,6-diones (Adapted)

-

Reaction Setup: To a solution of the corresponding ketone (1.0 equivalent) in a suitable solvent such as toluene, add glutaric anhydride (1.1 equivalents).

-

Condensation: Reflux the resulting mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the residue with a non-polar solvent like n-pentane to precipitate the product.

-

Purification: Filter the precipitated solid, wash with n-pentane, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action: GABA_A Receptor Antagonism

This compound exerts its stimulant and convulsant effects by acting as a non-competitive antagonist at the GABA_A receptor. GABA is the principal inhibitory neurotransmitter in the mammalian brain. Its binding to the GABA_A receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. By blocking this channel, this compound reduces the inhibitory tone in the CNS, leading to increased neuronal excitability.

Signaling Pathway

The following diagram illustrates the GABAergic synapse and the point of intervention by this compound.

References

- 1. Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

The Analeptic Era: A Technical History of Bemegride and Its Original Use in Barbiturate Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemegride (3-ethyl-3-methylglutarimide), a central nervous system stimulant, emerged in the mid-20th century as a promising analeptic agent for the treatment of acute barbiturate poisoning. This technical guide provides an in-depth examination of the historical development, original use, and eventual decline of this compound. It details the initial synthesis, mechanism of action as a GABA-A receptor antagonist, and early clinical applications. The document summarizes quantitative data from seminal studies, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. This guide serves as a comprehensive resource for researchers and professionals interested in the history of analeptics, GABA receptor pharmacology, and the evolution of toxicology treatment protocols.

Historical Development

This compound, chemically known as β,β-methylethylglutarimide, was first synthesized in 1911 by Thole and Thorpe. However, its potential as a therapeutic agent remained unexplored for several decades. It was not until the 1950s, a time when barbiturate overdose was a significant and often fatal clinical problem, that this compound, under the trade name Megimide, was investigated as a potential antidote.[1]

The initial proposition of this compound as a barbiturate antagonist came from the work of Shaw and colleagues in 1954.[2] Their research sparked a period of intense clinical investigation into the efficacy of this compound in reversing the central nervous system depression caused by barbiturates. This era, often referred to as the "analeptic era," saw the widespread use of central nervous system stimulants to counteract sedative-hypnotic overdoses.[3]

The use of this compound for barbiturate poisoning gained considerable traction throughout the 1950s and early 1960s.[4][5] However, its clinical utility began to wane with the advent of safer and more effective treatments for overdose, coupled with a paradigm shift in clinical toxicology towards supportive care, including mechanical ventilation, rather than pharmacological antagonism.

Original Use: Treatment of Barbiturate Poisoning

The primary and original clinical application of this compound was as a respiratory and central nervous system stimulant in patients with acute barbiturate poisoning. In an era preceding modern intensive care units, barbiturate-induced coma and respiratory failure carried a high mortality rate. This compound was administered intravenously to counteract the profound sedative effects of barbiturates, with the goal of restoring consciousness and spontaneous respiration.

Administration and Dosage

This compound was typically administered intravenously, often in a solution of 0.5% (5 mg/mL). The dosage regimens varied across different studies and were generally titrated to the patient's response.

Table 1: Summary of this compound Dosage Regimens in Early Clinical Studies

| Study (Year) | Dosage Regimen | Total Dose Range |

| Anonymous (1955) | 50 mg (10 ml of 0.5% solution) intravenously every 3-5 minutes until reflexes returned. | Not specified |

| O'Gorman (1956) | 50 mg intravenously every 3-5 minutes. | Up to 1,500 mg |

| Pedersen (1956) | 50 mg intravenously every 3-5 minutes. | 50 - 800 mg |

Note: The total dosage was highly dependent on the severity of the poisoning and the individual patient's response.

Mechanism of Action

This compound exerts its analeptic effects by acting as a central nervous system stimulant. Early researchers debated whether it was a direct and specific antagonist to barbiturates or a general analeptic. Subsequent research clarified that this compound functions as a non-competitive antagonist of the GABA-A receptor.

Barbiturates enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to prolonged opening of the chloride ion channel and subsequent hyperpolarization of the neuron, which causes central nervous system depression. This compound counteracts this by binding to a site on the GABA-A receptor complex, thereby reducing the effectiveness of GABA and barbiturates in promoting chloride ion influx. This leads to a decrease in neuronal inhibition and a restoration of central nervous system excitability.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. A Study of the Anti-barbiturate Effects of this compound | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 3. um.edu.mt [um.edu.mt]

- 4. Effects of this compound on barbiturate overdosage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Studies on the Action of this compound in Barbiturate Overdosage | The BMJ [bmj.com]

The Effect of Bemegride on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemegride, a central nervous system stimulant, exerts its effects by modulating neuronal excitability. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's action, focusing on its interaction with the GABAergic system. We present available quantitative data on its effects, detail relevant experimental protocols for its study, and provide visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound (3-ethyl-3-methylglutarimide) is a well-characterized central nervous system (CNS) stimulant that has historically been used as an analeptic agent and an antidote for barbiturate poisoning.[1][2] Its proconvulsant properties have also made it a tool in experimental models of epilepsy.[3] The primary mechanism of action of this compound is its antagonism of the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[2][4] By blocking the inhibitory effects of GABA, this compound leads to a net increase in neuronal excitability. This guide will explore the molecular interactions and physiological consequences of this compound's effect on neuronal function.

Mechanism of Action: Antagonism of the GABA_A Receptor

The excitability of a neuron is determined by a delicate balance between excitatory and inhibitory inputs. GABAergic signaling plays a crucial role in maintaining this balance. The binding of GABA to its ionotropic GABA_A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential.

This compound acts as a non-competitive antagonist at the GABA_A receptor. While the exact binding site is not fully elucidated, it is understood to interact with the receptor-channel complex, thereby preventing the channel from opening in response to GABA. This blockade of the chloride channel prevents the hyperpolarizing influx of Cl-, thus reducing the inhibitory tone and increasing the likelihood of neuronal firing. This disinhibition is the fundamental mechanism by which this compound increases neuronal excitability and can induce seizures at higher doses.

Quantitative Data on this compound's Effects

The following table summarizes the available quantitative data on the effects of this compound on neuronal excitability. It is important to note that detailed dose-response data for neuronal firing rates and ion channel conductance are not extensively available in the public domain.

| Parameter | Species/Model | This compound Concentration/Dose | Observed Effect | Reference |

| Induction of Epileptiform Discharges (EDs) | Dogs with Epilepsy | Median Dose: 7.3 mg/kg (intravenous) | Activation of interictal EDs. | |

| Induction of Epileptiform Discharges (EDs) | Dogs without Epilepsy | Median Dose: 19.7 mg/kg (intravenous) | Induction of EDs at a significantly higher dose than in epileptic dogs. | |

| Frequency of Epileptiform Discharges (EDs) | Dog with Epilepsy | Single intravenous administration | Increase in ED frequency from 4.4/min to 18/min. | |

| GABA- and Pentobarbitone-evoked whole-cell currents | Mouse Spinal Neurons in Culture | Not specified | Suppression of both GABA- and pentobarbitone-evoked whole-cell currents to similar extents. | |

| Sensory Responsiveness | Cats | Subconvulsant doses | Extensive enhancement of sensory responsiveness to auditory, visual, somatosensory, and vibrissa stimulation in the brain stem reticular formation. |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on GABA_A receptor-mediated currents in cultured neurons or acute brain slices.

Objective: To quantify the antagonistic effect of this compound on GABA-evoked chloride currents.

Materials:

-

Cultured neurons or acutely prepared brain slices.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).

-

GABA stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Prepare cultured neurons on coverslips or obtain acute brain slices from a rodent model.

-

Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode. Hold the membrane potential at -60 mV.

-

Apply GABA (e.g., 10 µM) to the neuron using a perfusion system to evoke an inward chloride current.

-

After a stable baseline response to GABA is established, co-apply different concentrations of this compound with GABA.

-

Record the GABA-evoked currents in the presence of each this compound concentration.

-

Wash out this compound and ensure the GABA-evoked current returns to baseline.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition for each this compound concentration and construct a dose-response curve to determine the IC50 value.

In Vivo Electrophysiology: Induction of Seizure Activity

This protocol describes a method for inducing and recording seizure activity in a rodent model using this compound.

Objective: To characterize the electrophysiological and behavioral effects of this compound-induced seizures.

Materials:

-

Adult rodent (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

EEG recording system with skull-implantable electrodes.

-

This compound solution for injection (e.g., intraperitoneal or intravenous).

-

Anesthesia (e.g., isoflurane).

-

Video recording equipment.

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically implant EEG electrodes over the cortex according to standard stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the animal to the EEG recording system and allow for a baseline recording period.

-

Administer a convulsant dose of this compound (e.g., 10-20 mg/kg, i.p. for rats).

-

Simultaneously record the EEG and video-monitor the animal's behavior for signs of seizure activity (e.g., myoclonic jerks, tonic-clonic convulsions).

-

Record the latency to the first seizure, the duration of seizures, and the seizure severity based on a standardized scoring system (e.g., Racine scale).

-

Data Analysis: Analyze the EEG recordings for the presence of epileptiform discharges (e.g., spikes, sharp waves, polyspike-and-wave complexes). Correlate the electrographic seizure activity with the observed behavioral seizures.

Visualizations

Signaling Pathway

Caption: GABA_A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: Experimental workflows for studying this compound's effects.

Discussion and Future Directions

This compound's well-established role as a GABA_A receptor antagonist provides a clear framework for understanding its impact on neuronal excitability. The available data, though limited in quantitative detail, consistently demonstrates its ability to increase neuronal firing and induce seizure activity. The experimental protocols outlined in this guide provide a foundation for further investigation into the precise dose-dependent effects of this compound on various neuronal populations and ion channels.

Future research should focus on generating comprehensive dose-response curves for this compound's effects on neuronal firing rates, as well as its impact on the conductance and kinetics of GABA_A receptor-mediated chloride channels. High-throughput screening assays could be employed to identify the IC50 of this compound for different GABA_A receptor subunit compositions. Furthermore, advanced in vivo imaging and electrophysiology techniques could provide a more detailed understanding of how this compound alters neural circuit dynamics leading to seizure generation. Such studies will not only enhance our fundamental understanding of neuronal excitability but also aid in the development of more targeted therapeutic agents for neurological disorders characterized by an imbalance of excitation and inhibition.

Conclusion

This technical guide has provided a detailed overview of the effects of this compound on neuronal excitability. By antagonizing the GABA_A receptor, this compound effectively removes a key source of inhibition in the CNS, leading to increased neuronal firing. The presented data, protocols, and visualizations offer a valuable resource for scientists and researchers seeking to understand and investigate the mechanisms of action of CNS stimulants and the fundamental principles of neuronal excitability. Further quantitative research will be crucial to fully elucidate the nuanced effects of this compound and similar compounds on the complex workings of the nervous system.

References

Pharmacological Profile of Bemegride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bemegride is a compound with a significant history in pharmacology, primarily as a central nervous system (CNS) stimulant and analeptic. However, its clinical use has largely been superseded by agents with more favorable safety profiles. Consequently, the volume of contemporary research and readily available, specific quantitative pharmacological data for this compound is limited. This guide provides a comprehensive overview of its known pharmacological properties and presents representative experimental protocols that would be employed to fully characterize such a compound today.

Introduction

This compound (3-ethyl-3-methylglutarimide), also known as Megimide, is a synthetic derivative of glutarimide.[1] Historically, it was utilized as a respiratory and CNS stimulant, most notably as an analeptic to counteract the effects of barbiturate overdose.[2][3] Its primary mechanism of action involves the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5] This guide will provide an in-depth exploration of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and a discussion on the methodologies used to elucidate these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-ethyl-4-methylpiperidine-2,6-dione | |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | |

| CAS Number | 64-65-3 | |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water, Soluble in DMSO (31 mg/mL) and Ethanol (31 mg/mL) |

Pharmacodynamics

Mechanism of Action

This compound functions as a non-competitive antagonist of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Barbiturates, for which this compound was historically used as an antidote, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening.

This compound is thought to act at or near the chloride ion channel pore of the GABA-A receptor complex. By binding to this site, it physically obstructs the channel or induces a conformational change that prevents ion flow, thereby antagonizing the inhibitory effects of both GABA and barbiturates. This leads to a reduction in neuronal hyperpolarization and an overall increase in neuronal excitability, resulting in the observed CNS stimulant and analeptic effects.

Pharmacological Effects

The primary pharmacological effects of this compound stem from its action as a CNS stimulant:

-

Analeptic Effect: this compound can reverse respiratory depression caused by overdose of CNS depressants like barbiturates.

-

Convulsant Activity: At higher doses, the increased neuronal excitability can lead to convulsions. This property has been utilized in experimental animal models to study seizure mechanisms.

-

Cardiovascular Effects: this compound can cause an increase in heart rate (tachycardia) and blood pressure.

Quantitative Pharmacological Data

| Parameter | Description | Hypothetical Value |

| Kᵢ (GABA-A Receptor) | Inhibitory constant; a measure of binding affinity. | 1 - 10 µM |

| IC₅₀ (GABA-A Receptor) | Half-maximal inhibitory concentration in a functional assay. | 5 - 50 µM |

| ED₅₀ (Analeptic Effect) | Dose producing 50% of the maximal analeptic effect in vivo. | 5 - 15 mg/kg |

| CD₅₀ (Convulsant Effect) | Dose causing convulsions in 50% of animals. | 20 - 40 mg/kg |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in publicly accessible literature. It is known to have a rapid onset of action when administered intravenously, which is consistent with its historical use in emergency situations. However, its duration of action is relatively short. Hepatic or renal impairment may alter its pharmacokinetics, necessitating dose adjustments.

Experimental Protocols

The following sections detail representative experimental protocols that would be used to determine the pharmacological profile of a compound like this compound.

In Vitro: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

-

Tissue Preparation: Whole brains from adult rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.

-

Binding Assay: The prepared membranes are incubated in a solution containing:

-

A fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol).

-

A range of concentrations of the unlabeled test compound (this compound).

-

For non-specific binding determination, a saturating concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA).

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro: Electrophysiology (Patch-Clamp)

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the functional antagonism of GABA-A receptors by this compound in cultured neurons or heterologous expression systems.

Methodology:

-

Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line heterologously expressing specific GABA-A receptor subunits are used.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion currents.

-

Drug Application: A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA. Subsequently, GABA is co-applied with increasing concentrations of this compound.

-

Data Acquisition and Analysis: The amplitude of the GABA-evoked chloride current is measured in the absence and presence of this compound. A dose-response curve is constructed by plotting the percentage of inhibition of the GABA response against the concentration of this compound, from which the IC₅₀ value can be determined.

In Vivo: Assessment of CNS Stimulant and Analeptic Activity

This protocol describes a method to evaluate the CNS stimulant and analeptic effects of this compound in a rodent model.

Methodology:

-

Animals: Adult rodents (e.g., mice or rats) are used and allowed to acclimatize to the laboratory environment.

-

Barbiturate-Induced Sleep Time:

-

Animals are administered a sleep-inducing dose of a barbiturate (e.g., pentobarbital).

-

Immediately following the loss of the righting reflex (an indicator of sleep), animals are treated with either vehicle or varying doses of this compound.

-

The duration of the loss of the righting reflex (sleep time) is recorded for each animal. A statistically significant reduction in sleep time in the this compound-treated groups compared to the vehicle group indicates analeptic activity.

-

-

Locomotor Activity:

-

Animals are placed in an open-field arena equipped with infrared beams to monitor movement.

-

After a habituation period, animals are administered either vehicle or varying doses of this compound.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period. A dose-dependent increase in locomotor activity suggests a CNS stimulant effect.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

Clinical Applications and Adverse Effects

Historical Clinical Use

The primary clinical application of this compound was in the management of acute barbiturate poisoning. It was also used as a respiratory stimulant in other cases of CNS depression. However, its use has declined significantly due to a narrow therapeutic index and the development of safer and more effective treatments for sedative-hypnotic overdose, which now primarily rely on supportive care.

Adverse Effects

The adverse effects of this compound are extensions of its CNS stimulant properties and include:

-

Nervousness, restlessness, and anxiety

-

Muscle twitching and tremors

-

Nausea and vomiting

-

Tachycardia and hypertension

-

At high doses, convulsions and seizures

Conclusion

This compound is a historically significant CNS stimulant and analeptic with a well-established mechanism of action as a non-competitive GABA-A receptor antagonist. While its clinical utility has diminished, it remains a valuable tool compound for researchers studying GABAergic neurotransmission and seizure mechanisms. The lack of extensive, modern quantitative pharmacological data highlights a potential area for further investigation, should interest in this or related compounds be renewed. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of the pharmacological profile of this compound or other novel GABA-A receptor modulators.

References

Bemegride and Barbiturate Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Barbiturates, a class of drugs derived from barbituric acid, were widely used in the mid-20th century as sedative-hypnotics, anxiolytics, and anticonvulsants.[1] Their clinical utility, however, is hampered by a narrow therapeutic index and the risk of profound CNS and respiratory depression in cases of overdose.[2] This led to the investigation of various analeptics, or CNS stimulants, as potential antidotes. Among these, bemegride (3-ethyl-3-methylglutarimide), also known as Megimide, emerged as a significant agent for counteracting the effects of barbiturate poisoning.[3]

This compound was observed to reverse the hypnotic and respiratory depressant effects of barbiturates, leading to its classification as a barbiturate antagonist.[4] While its use has largely been superseded by modern supportive care in toxicology, the study of the this compound-barbiturate interaction remains a valuable model for understanding receptor-level antagonism and the modulation of CNS activity.

Mechanism of Action

Barbiturates: Potentiating GABAergic Inhibition

Barbiturates exert their primary effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites. Their binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, leading to profound CNS depression.

This compound: A Non-Competitive GABA-A Antagonist and CNS Stimulant

The precise mechanism of this compound's antagonistic action against barbiturates is not fully elucidated but is understood to be multifactorial, involving both direct receptor antagonism and general CNS stimulation. It is generally considered to function as a non-competitive antagonist at the GABA-A receptor. By interacting with the chloride ion channel component of the GABA-A receptor complex, this compound reduces the efficacy of GABA and, consequently, the potentiating effect of barbiturates. This action leads to a decrease in neuronal hyperpolarization and an overall increase in neuronal excitability, counteracting the sedative effects of barbiturates.

It is important to note that while effective in reversing the central depressive effects, overstimulation by this compound can lead to adverse effects such as seizures, necessitating careful administration.

Signaling Pathway of Barbiturate Action and this compound Antagonism

The following diagram illustrates the interaction of barbiturates and this compound at the GABA-A receptor.

Caption: Interaction of GABA, Barbiturates, and this compound at the GABA-A Receptor.

Quantitative Data on this compound and Barbiturate Antagonism

A comprehensive review of readily available scientific literature reveals a scarcity of detailed quantitative data, such as ED50 values and dose-response curves from controlled animal studies, for the antagonistic effects of this compound on barbiturates. The majority of the research was conducted in the mid-20th century, and publication standards at the time often did not include the detailed reporting of raw data and statistical analyses that are common today. The following tables summarize the available qualitative and semi-quantitative information.

Table 1: Summary of Preclinical and Clinical Observations

| Parameter | Barbiturate(s) | Species/Model | This compound Dosage | Observed Effect | Citation(s) |

| Reversal of Anesthesia | Sodium surital, sodium pentothal | Human (n=488) | 25-200 mg (IV) | Return of reflexes, awakening within 5 minutes. Doses <25 mg were ineffective. | |

| Treatment of Poisoning | Unspecified barbiturates | Human (n=5) | 550-1950 mg (IV) | Recovery of consciousness within 30-60 minutes. | |

| EEG Changes | Barbituric acid | Dogs | Not specified | Dispelled EEG changes induced by the barbiturate. | |

| Cardiorespiratory Depression | Pentobarbital | Cats | Not applicable (bicuculline used as antagonist) | Local application of pentobarbital to the medulla caused apnea, which was reversed by the GABA antagonist bicuculline. |

Table 2: Representative Barbiturate Dosages in Experimental Models

| Barbiturate | Species | Dosage | Route | Observed Effect | Citation(s) |

| Phenobarbital | Mice | Varies (for ED50 determination) | Intraperitoneal | Loss of righting reflex. | |

| Pentobarbital | Rats | 35 mg/kg | Intraperitoneal | Progressive bradypnea and anesthesia. | |

| Pentobarbital | Rats | 40 mg/kg | Intraperitoneal | Induction of sleep. | |

| Phenobarbital, Pentobarbital, Thiopental | Rats | 5-50 mg/kg, 17-33 mg/kg, 7.5-30 mg/kg, respectively | Intraperitoneal | Dose-dependent hyperalgesia. |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to study barbiturate antagonism. These protocols are synthesized from general pharmacological and electrophysiological procedures and are intended to serve as a template for future research in this area.

In Vivo Assessment of Barbiturate Antagonism: Sleeping Time Assay

This protocol is designed to quantify the antagonistic effect of this compound on barbiturate-induced hypnosis by measuring the duration of the loss of the righting reflex.

5.1.1. Materials

-

Barbiturate solution (e.g., pentobarbital sodium, 40 mg/kg in sterile saline)

-

This compound solution (various concentrations for dose-response analysis)

-

Vehicle control (e.g., sterile saline)

-

Experimental animals (e.g., male CD1 mice, 20-25 g)

-

Syringes and needles for intraperitoneal (IP) injection

-

Timers

5.1.2. Procedure

-

Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to control and experimental groups (n=8-10 per group).

-

Administration:

-

Administer the vehicle or a specific dose of this compound via IP injection.

-

After a predetermined pretreatment time (e.g., 15 minutes), administer the hypnotic dose of the barbiturate (e.g., pentobarbital, 40 mg/kg, IP).

-

-

Assessment of Righting Reflex: Immediately after barbiturate administration, place the animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself within 30 seconds.

-

Measurement of Sleeping Time: The sleeping time is the duration from the loss of the righting reflex to its spontaneous recovery (the animal can right itself twice within 30 seconds).

-

Data Analysis: Compare the mean sleeping times between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A dose-dependent reduction in sleeping time indicates an antagonistic effect.

Ex Vivo/In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effects of barbiturates and this compound on GABA-A receptor currents in cultured neurons or heterologous expression systems.

5.2.1. Materials

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing specific GABA-A receptor subunits (e.g., HEK293 cells).

-

External solution (e.g., artificial cerebrospinal fluid - aCSF).

-

Internal solution for the patch pipette.

-

GABA stock solution.

-

Barbiturate stock solution (e.g., pentobarbital).

-

This compound stock solution.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, data acquisition software).

5.2.2. Procedure

-

Cell Preparation: Plate cells on coverslips suitable for electrophysiological recording.

-

Establish Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Using a glass micropipette filled with internal solution, form a high-resistance seal with the cell membrane.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Data Recording:

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA to elicit a control inward Cl- current.

-

After washout, co-apply the same concentration of GABA with a specific concentration of the barbiturate to observe potentiation of the current.

-

Following another washout, co-apply GABA, the barbiturate, and this compound to assess the antagonistic effect of this compound on the barbiturate-potentiated current.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. A reduction in the barbiturate-potentiated current in the presence of this compound indicates antagonism at the receptor level.

Visualization of Experimental Workflows

Workflow for In Vivo Antagonism Study

References

- 1. Effects of pentobarbital on respiratory functional dynamics in chronically instrumented guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relations between barbiturate brain levels and sleeping time in various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New analeptics and hypnotics related to the barbiturate antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sleep and Barbiturates: some Experiments and Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentobarbital causes cardiorespiratory depression by interacting with a GABAergic system at the ventral surface of the medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Receptor Binding of Bemegride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemegride, a central nervous system stimulant, has been historically used as an analeptic and an antidote for barbiturate overdose. Its mechanism of action is primarily attributed to its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. This technical guide provides an in-depth overview of the in vitro studies investigating the receptor binding characteristics of this compound, with a focus on its antagonistic properties at the GABA-A receptor. This document synthesizes key findings on its binding affinity, functional effects on ion currents, and the experimental protocols employed to elucidate its mechanism of action.

Introduction

Understanding the molecular interactions between a drug and its receptor is fundamental in pharmacology and drug development. For this compound, in vitro studies have been crucial in defining its role as a GABA-A receptor antagonist. This guide will detail the experimental evidence, present quantitative data where available, and outline the methodologies used to characterize the binding of this compound to its target.

This compound's Interaction with the GABA-A Receptor

In vitro electrophysiological studies have demonstrated that this compound acts as an antagonist at the GABA-A receptor. It has been shown to suppress whole-cell currents evoked by both the endogenous agonist GABA and the positive allosteric modulator pentobarbitone.[1][2][3][4][5] This antagonistic action underlies its ability to counteract the central nervous system depression induced by barbiturates and other GABAergic agents.

A key study by Mistry and Cottrell (1990) provided direct evidence of this compound's effect on GABA-A receptor function in cultured mouse spinal neurons. More recent research has also utilized this compound as a negative allosteric modulator to probe the function of wild-type and mutant GABA-A receptors.

Quantitative Analysis of this compound's Receptor Binding

While extensively characterized functionally, specific quantitative data on the binding affinity of this compound to the GABA-A receptor, such as Ki or IC50 values from competitive radioligand binding assays, are not widely reported in publicly available literature. The primary focus of existing research has been on the functional antagonism demonstrated through electrophysiological techniques.

The following table summarizes the available functional data from electrophysiological studies.

| Parameter | Value | Experimental System | Reference |

| Functional Effect | Suppression of GABA-evoked currents | Cultured mouse spinal neurons | |

| Functional Effect | Suppression of pentobarbitone-evoked currents | Cultured mouse spinal neurons | |

| Concentration Used | 200 µM | HEK293 cells expressing mutant α1(T292S)β2γ2 GABA-A receptors |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is pivotal for studying the functional effects of this compound on GABA-A receptor-mediated ion currents.

Objective: To measure the effect of this compound on GABA- and pentobarbitone-evoked whole-cell currents in neurons.

Methodology based on Mistry and Cottrell (1990):

-

Cell Preparation: Primary cultures of spinal neurons are prepared from mice.

-

Recording Configuration: The whole-cell patch-clamp technique is used to record membrane currents from individual neurons.

-

Solutions:

-

External Solution (in mM): NaCl 137, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): CsCl 140, MgCl2 2, EGTA 10, HEPES 10; pH adjusted to 7.2.

-

-

Drug Application: GABA, pentobarbitone, and this compound are applied to the recorded cell via a perfusion system.

-

Data Acquisition: GABA- or pentobarbitone-evoked currents are recorded in the absence and presence of varying concentrations of this compound to determine its effect on the current amplitude. The membrane potential is typically held at -60 mV.

Experimental workflow for whole-cell patch-clamp analysis of this compound's effects.

Signaling Pathway and Mechanism of Action

This compound's antagonistic effect occurs at the GABA-A receptor, a ligand-gated ion channel. In the presence of GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron, leading to hyperpolarization and inhibition of neuronal firing. This compound is thought to bind to a site on the receptor that prevents or reduces the channel opening induced by GABA or positive allosteric modulators like barbiturates. This leads to a reduction in the inhibitory signal.

References

- 1. Neurosteroid Prolongs GABAA Channel Deactivation by Altering Kinetics of Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 购买this compound | 贝美格 | GABA Receptor antagonist | 价格 | IC50 | 只能用于研究 [selleck.cn]

Bemegride's Role in Early Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemegride (3-ethyl-3-methylglutarimide), a central nervous system stimulant, played a significant, albeit now largely historical, role in the advancement of early neuroscience research. Primarily recognized for its analeptic properties and its use as an antagonist to barbiturate overdose, this compound's mechanism of action as a non-competitive GABAA receptor antagonist made it a valuable tool for investigating neuronal excitability, seizure mechanisms, and the function of the GABAergic system. This technical guide provides an in-depth analysis of this compound's application in these pioneering studies, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action: Antagonism of GABAergic Inhibition

This compound exerts its effects by modulating the primary inhibitory neurotransmitter system in the central nervous system, the gamma-aminobutyric acid (GABA) system. Specifically, it acts as a non-competitive antagonist at the GABAA receptor.

Barbiturates, common sedatives and hypnotics of the era, enhance the effect of GABA by prolonging the opening of the chloride ion channel that is an integral part of the GABAA receptor complex.[1] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire, resulting in CNS depression.[1] In cases of overdose, this excessive inhibition can lead to respiratory failure and death.[1]

This compound counteracts this effect by binding to a site on the GABAA receptor-chloride channel complex, distinct from the GABA binding site. This binding event is thought to induce a conformational change that reduces the efficacy of GABA and barbiturates in opening the chloride channel.[1] By inhibiting this chloride influx, this compound effectively reduces the hyperpolarizing current, leading to increased neuronal excitability and a reversal of the CNS depression induced by barbiturates.[1]

Applications in Early Neuroscience Research

This compound's ability to modulate neuronal excitability made it a valuable tool in two primary areas of early neuroscience research: as an analeptic in barbiturate poisoning and as a convulsant for studying epilepsy.

Antagonism of Barbiturate Overdose

The most prominent clinical application of this compound was as an antidote for barbiturate overdose. By reversing the profound CNS depression, it could restore respiration and consciousness. Research in this area focused on determining effective dose-ratios for antagonizing different barbiturates and understanding the physiological response to this compound administration in a state of deep sedation.

Induction of Seizures and EEG Activation

This compound's convulsant properties were exploited to study the mechanisms of epilepsy. By inducing controlled seizures in animal models, researchers could investigate the electrophysiological and behavioral characteristics of seizure activity. A significant application was in electroencephalography (EEG), where sub-convulsive doses of this compound were used to "activate" latent epileptiform discharges in individuals suspected of having epilepsy, thus aiding in diagnosis.

Quantitative Data from Early Research

The following tables summarize quantitative data from early studies on this compound. It is important to note that these values often varied depending on the specific experimental conditions, animal species, and the barbiturate used.

| Table 1: this compound Dosages for EEG Activation | |

| Species | Effective Dose Range (mg/kg) |

| Human | ~1.09 (average threshold) |

| Dog (with epilepsy) | 7.3 (median) |

| Dog (without epilepsy) | 19.7 (median) |

| Cat | 15 - 20 (suggested for barbiturate intoxication, likely higher for seizure induction) |

| Table 2: this compound Dosages for Barbiturate Antagonism | |

| Application | Typical Dose Range (mg/kg) |

| Barbiturate Overdose (Human) | 5 - 10 |

| Barbiturate Intoxication (Cat & Dog) | 15 - 20 |

Experimental Protocols

The following sections detail the methodologies employed in key experiments involving this compound.

EEG Activation in Animal Models (Canine)

This protocol is based on studies investigating this compound as a pharmacological activation agent for eliciting epileptiform discharges (EDs) in dogs.

Objective: To induce or enhance interictal EDs for the diagnosis of epilepsy.

Animal Model: Laboratory dogs, both with and without a history of idiopathic epilepsy.

Anesthesia: Anesthesia was induced and maintained with sevoflurane, as it has been shown not to suppress EDs.

EEG Recording:

-

Electrode Placement: Subcutaneous needle electrodes were placed symmetrically over the frontal (LF, RF), parietal (LP, RP), occipital (LO, RO), and temporal (LT, RT) lobes. Reference electrodes were placed on the ears (A1, A2), and a ground electrode was placed on the dorsal aspect of the neck.

-

Recording: A baseline EEG was recorded for 20 minutes after the stabilization of anesthesia.

This compound Administration:

-

Route: Intravenous (IV).

-

Protocol: An initial dose was administered, followed by repeated doses every 2-3 minutes.

-

Titration: Administration continued until EDs were observed on the EEG or their frequency increased, or until a maximum dose of 20 mg/kg was reached.

-

Post-Administration Recording: EEG was recorded for an additional 20 minutes following the final this compound dose.

GABAA Receptor Binding Assay

This protocol provides a general framework for an in vitro radioligand binding assay to study the interaction of this compound with the GABAA receptor, adapted from standard procedures.

Objective: To determine the binding affinity of this compound to the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization and binding buffers

-

Radiolabeled GABAA receptor ligand (e.g., [3H]muscimol)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound solutions of varying concentrations

-

Centrifuge, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer.

-

Perform a series of centrifugations to isolate the crude membrane fraction containing the GABAA receptors.

-

Wash the membrane pellet multiple times to remove endogenous GABA.

-

Resuspend the final pellet in a binding buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.

-

In parallel, incubate with the radioligand and a high concentration of unlabeled GABA to determine non-specific binding.

-

For competition assays, incubate with the radioligand and varying concentrations of this compound.

-

Incubate at 4°C for a specified time (e.g., 45 minutes).

-

-

Termination and Quantification:

-

Terminate the binding reaction by rapid filtration.

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation spectrometry.

-

Data Analysis: The data can be used to calculate the inhibitory constant (Ki) of this compound, indicating its binding affinity for the GABAA receptor.

Conclusion

This compound's role in early neuroscience research, though now largely superseded by more specific and safer pharmacological tools, was crucial for its time. It provided a means to antagonize the life-threatening effects of barbiturate overdose and served as a valuable experimental tool to probe the mechanisms of neuronal excitability and epilepsy. The quantitative data and experimental protocols from this era laid the groundwork for a more sophisticated understanding of the GABAergic system and its importance in health and disease. This guide serves as a technical resource for understanding the historical context and methodologies that shaped our current knowledge of neuropharmacology.

References

Methodological & Application

Application Notes and Protocols for Bemegride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system (CNS) stimulant that acts as a non-competitive antagonist of the GABA-A receptor.[1] Historically, it has been utilized as a respiratory stimulant and an analeptic to counteract barbiturate overdose. In a research context, it is a valuable tool for studying the GABAergic system, inducing convulsions for epilepsy models, and investigating barbiturate antagonism. These application notes provide a comprehensive overview of this compound's dosage and administration in various animal models, supported by experimental protocols and data presented for clear interpretation.

Data Presentation

Table 1: this compound Dosage in Animal Models

| Animal Model | Application | Route of Administration | Dosage Range | Notes |

| Dog | EEG Activation (Epileptic) | Intravenous (IV) | Median: 7.3 mg/kg | Doses ranged from 5.3 to 8 mg/kg. |

| Dog | EEG Activation (Control) | Intravenous (IV) | Median: 19.7 mg/kg | Doses ranged from 17.2 to 20 mg/kg. |

| Dog/Cat | Barbiturate Intoxication | Intravenous (IV) | 15 - 20 mg/kg | Suggested therapeutic dose. |

| Mouse | Thiopentone Antagonism | Not Specified | Sub-convulsant doses | This compound was found to be four times more potent than leptazol in antagonizing the protective effect of thiopentone against audiogenic seizures. The exact dosage was not specified but was noted to be less than the dose that induces convulsions.[1] |

| Rat | Barbitone Withdrawal Study | Oral | Not Specified | Used in a mixture with barbitone for long-term administration to study withdrawal symptoms. |

| Rat | Convulsion Threshold | Intraperitoneal (IP) | Not Specified | Used to determine the convulsion threshold, but the specific dose was not provided in the available literature. |

Table 2: Lethal Dose (LD50) of this compound

Extensive literature searches, including Safety Data Sheets (SDS), did not yield specific quantitative LD50 values for this compound in common animal models. The available SDS classifies this compound as highly toxic (e.g., "Acute toxicity - Category 2, Oral"), but numerical data is not provided.[1] Researchers should exercise extreme caution and conduct dose-finding studies starting with very low doses.

| Animal Model | Route of Administration | LD50 |

| Mouse | Oral, IV, IP | Data not available |

| Rat | Oral, IV, IP | Data not available |

| Rabbit | Oral, IV, IP | Data not available |

| Dog | Oral, IV, IP | Data not available |

Signaling Pathway

This compound exerts its effects by acting as a non-competitive antagonist at the GABA-A receptor. Normally, the binding of the neurotransmitter GABA to this receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Barbiturates enhance the effect of GABA by prolonging the opening of this chloride channel. This compound counteracts this by binding to a site on the GABA-A receptor complex, which reduces the effectiveness of GABA and barbiturates, thereby decreasing the inhibitory signal and leading to CNS stimulation.[1]

Caption: this compound's antagonistic action on the GABA-A receptor.

Experimental Protocols

Protocol 1: Antagonism of Pentobarbital-Induced Sleeping Time in Mice

This protocol is designed to assess the efficacy of this compound in reversing barbiturate-induced anesthesia.

1. Animals:

-

Male Swiss Webster mice (20-25 g).

-

Acclimatize animals for at least one week before the experiment.

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

-

Pentobarbital sodium solution (e.g., 50 mg/mL).

-

This compound solution (prepare fresh in sterile saline).

-

Sterile saline (0.9% NaCl).

-

Syringes (1 mL) and needles (27-30 gauge).

-

Stopwatches.

-

Heating pad to prevent hypothermia during anesthesia.

3. Experimental Procedure:

-

Dose Determination:

-

A pilot study is essential to determine the appropriate sub-convulsant dose of this compound. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups to identify a dose that reduces sleeping time without inducing seizures.

-

-

Grouping:

-

Group 1: Control (Saline + Saline)

-

Group 2: Pentobarbital Control (Pentobarbital + Saline)

-

Group 3: Experimental (Pentobarbital + this compound)

-

-

Administration:

-

Administer pentobarbital (e.g., 50 mg/kg, IP) to induce sleep in Groups 2 and 3.

-

Immediately after the loss of the righting reflex (the inability of the mouse to right itself when placed on its back), administer either saline (Group 2) or the predetermined dose of this compound (Group 3) via intravenous (tail vein) or intraperitoneal injection.

-

Record the time of loss of righting reflex (onset of sleep).

-

Place the mice on a heating pad to maintain body temperature.

-

Monitor the mice continuously and record the time of recovery of the righting reflex (awakening). The righting reflex is considered restored when the mouse can right itself twice within 30 seconds.

-

-

Data Analysis:

-

Calculate the duration of sleep (time from loss to recovery of the righting reflex) for each mouse.

-

Compare the mean sleeping time between the groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in sleeping time in the this compound-treated group compared to the pentobarbital control group indicates antagonism.

-

Caption: Workflow for barbiturate antagonism experiment.

Protocol 2: General Anesthesia and Intravenous Administration in Dogs